Asarinin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

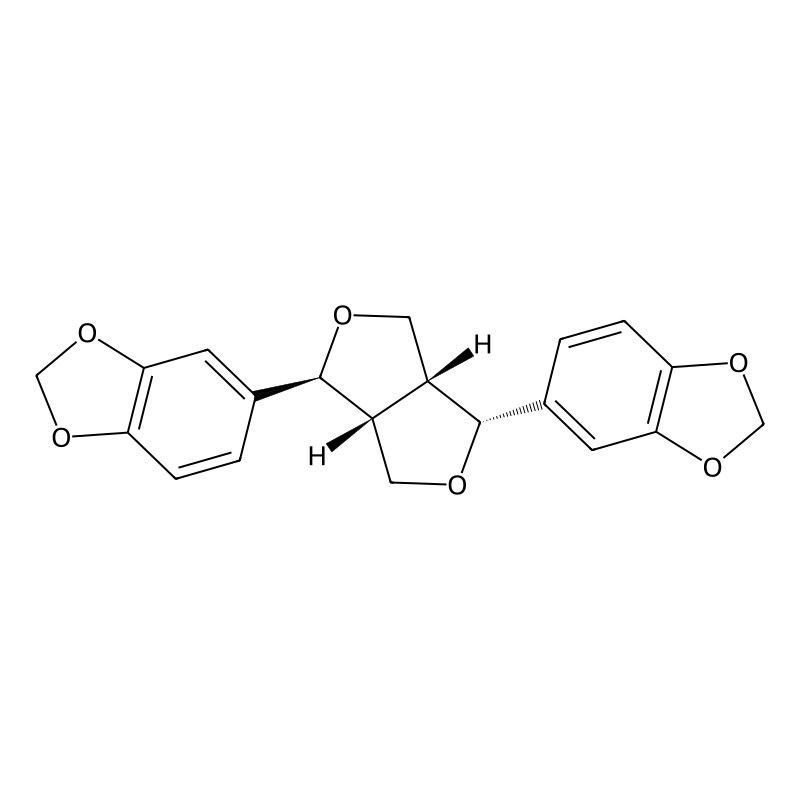

Asarinin (CAS 133-05-1), also known as (-)-episesamin, is a naturally occurring furofuran lignan and the C-7' epimer of the widely utilized compound sesamin [1]. Structurally characterized by one exo and one endo substituent on its central furofuran backbone, it is typically isolated from Asarum species or generated via the acid-catalyzed epimerization of sesamin during industrial refining [1]. In procurement and material selection, Asarinin is highly valued as a specialized precursor and bioactive reference standard, particularly for its distinct stereochemical interactions in viral polymerase inhibition, oncology models, and oxidative stress pathways [2]. While it shares a molecular weight (354.35 g/mol) and basic physicochemical profile with sesamin, its unique spatial configuration fundamentally alters its target binding affinities and thermodynamic behavior in acidic environments, establishing it as a distinct and often superior entity for advanced assay development[REFS-1, REFS-2].

Substituting Asarinin with its more common stereoisomer, sesamin, fundamentally compromises quantitative assay reproducibility and pharmacological efficacy [1]. Although computational models suggest sesamin is thermodynamically more stable by approximately 2.5 kcal/mol in isolation, Asarinin exhibits significantly stronger biological activities across multiple domains due to its optimized orientation within target protein cavities[REFS-1, REFS-2]. Utilizing crude sesame extracts or generic sesamin in place of high-purity Asarinin leads to drastically reduced radical scavenging rates, weaker target binding affinities, and unpredictable metabolic profiles [2]. Furthermore, because sesamin spontaneously converts to Asarinin under acidic refining conditions, failing to procure pure Asarinin for baseline standardizations will result in shifting isomeric ratios and compromised quality control in downstream formulations [REFS-1, REFS-2].

Superior Antiviral Efficacy via FMDV 3Dpol Inhibition

In cell-based assays targeting the RNA-dependent RNA polymerase (3Dpol) of the Foot-and-Mouth Disease Virus (FMDV), Asarinin demonstrated a robust dose-dependent reduction in viral copy numbers [1]. Quantitative analysis revealed that Asarinin achieved an IC50 of 10.37 ± 1.01 µM, whereas the comparator sesamin required a significantly higher concentration to achieve similar effects, yielding an IC50 of 74.89 ± 1.87 µM [1]. Molecular docking further supported this, showing a more favorable binding affinity for Asarinin (-8.7 kcal/mol) compared to sesamin (-8.1 kcal/mol) within the active site [1].

| Evidence Dimension | FMDV 3Dpol Inhibition (IC50) and Binding Affinity |

| Target Compound Data | IC50 = 10.37 ± 1.01 µM; Binding Affinity = -8.7 kcal/mol |

| Comparator Or Baseline | Sesamin (IC50 = 74.89 ± 1.87 µM; Binding Affinity = -8.1 kcal/mol) |

| Quantified Difference | 7.2-fold higher inhibitory potency and stronger binding affinity |

| Conditions | Cell-based FMDV minigenome assay and in silico docking |

For antiviral drug discovery, Asarinin provides a significantly more potent scaffold for polymerase inhibition than the baseline sesamin, reducing required dosing concentrations in vitro.

Enhanced Antioxidant and Radical Scavenging Capacity

Comparative evaluations of free radical scavenging capabilities highlight Asarinin's superior antioxidant profile relative to sesamin [1]. At a standardized concentration of 32.25 μM, Asarinin exhibited a superoxide anion scavenging activity rate of 20.4%, compared to only 12.1% for sesamin [1]. Furthermore, in DPPH free radical inhibition assays at identical concentrations, Asarinin reached an inhibition rate of 43.3%, substantially outperforming sesamin's 27.2% [2].

| Evidence Dimension | Superoxide Anion and DPPH Radical Scavenging Rates |

| Target Compound Data | 20.4% (Superoxide); 43.3% (DPPH) |

| Comparator Or Baseline | Sesamin (12.1% Superoxide; 27.2% DPPH) |

| Quantified Difference | 1.6-fold to 1.7-fold increase in radical scavenging efficiency |

| Conditions | In vitro superoxide anion and DPPH radical scavenging assays at standardized concentrations |

Formulators and researchers targeting oxidative stress pathways must select Asarinin over sesamin to maximize the functional antioxidant yield of their final product or assay.

Increased Cytotoxicity in Breast Cancer Cell Models

In comparative cytotoxicity screening against the MCF-7 human breast cancer cell line, Asarinin demonstrated a stronger anti-proliferative effect than its epimer[1]. The calculated IC50 value for Asarinin was 67.25 μM, whereas sesamin exhibited a higher IC50 of 98.57 μM under identical assay conditions[1]. This indicates that the specific endo/exo stereochemistry of Asarinin facilitates more effective disruption of cancer cell viability [1].

| Evidence Dimension | In vitro cytotoxicity (IC50) |

| Target Compound Data | IC50 = 67.25 μM |

| Comparator Or Baseline | Sesamin (IC50 = 98.57 μM) |

| Quantified Difference | 31.7% lower IC50 concentration required for 50% cell death |

| Conditions | MCF-7 breast cancer cell line viability assay |

For oncology screening programs evaluating lignan derivatives, Asarinin offers a lower effective dose threshold, making it the preferred candidate for anti-proliferative studies.

Thermodynamic Dominance in Acid-Catalyzed Refining Processes

During industrial refining processes, such as acid clay bleaching or treatment with solid acid catalysts, sesamin undergoes epimerization to Asarinin [1]. Despite computational models suggesting sesamin is more stable by 2.5 kcal/mol, experimental acid-catalyzed epimerization unexpectedly drives the reaction to an equilibrium ratio favoring Asarinin (55.2%) over sesamin (44.8%)[1]. This thermodynamic shift is critical for predicting yield and purity during the scale-up of sesame oil refining or lignan extraction [1].

| Evidence Dimension | Isomeric Equilibrium Ratio under Acidic Conditions |

| Target Compound Data | 55.2% Asarinin |

| Comparator Or Baseline | Sesamin (44.8%) |

| Quantified Difference | 10.4% molar excess of Asarinin at equilibrium |

| Conditions | Acid-catalyzed epimerization (e.g., reflux with acidic catalysts) |

Process chemists and procurement teams must account for this equilibrium shift, as acidic extraction environments will inherently yield Asarinin-dominant mixtures, necessitating pure Asarinin standards for accurate quality control.

Antiviral Lead Optimization and Polymerase Modeling

Driven by its low micromolar IC50 against FMDV 3Dpol, Asarinin is the ideal lignan scaffold for developing novel RNA-dependent RNA polymerase inhibitors, outperforming standard sesamin in docking and in vitro assays[1].

Quality Control Standards for Edible Oil Refining

Because sesamin predictably epimerizes to Asarinin under the acidic, high-temperature conditions of industrial bleaching and deodorization, high-purity Asarinin is a mandatory analytical standard for quantifying transformation rates and ensuring the quality of refined sesame oils [REFS-2, REFS-3].

Development of High-Efficacy Antioxidant Nutraceuticals

Leveraging its 1.6-fold superiority in superoxide and DPPH radical scavenging compared to sesamin, Asarinin is the preferred active pharmaceutical ingredient (API) or supplement component for formulations demanding maximum oxidative stress mitigation [3].

Anti-Proliferative Oncology Screening

Given its lower IC50 in MCF-7 breast cancer models, Asarinin serves as a superior baseline compound for structure-activity relationship (SAR) studies aimed at enhancing the cytotoxicity of furofuran lignans against solid tumors [3].

References

- [1] Antiviral Efficacy of Lignan Derivatives (-)-Asarinin and Sesamin Against Foot-and-Mouth Disease Virus by Targeting RNA-Dependent RNA Polymerase (3Dpol). MDPI Viruses, 2024.

- [2] The Epimerization of Sesamin and Asarinin. Journal of Natural Products, 2005, 68(11), 1622-1624.

- [3] Kinetic modeling of the sesamin conversion into asarinin in the presence of citric acid loading on Hβ. Frontiers in Nutrition, 2022.

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

C3RVX72NMG

Other CAS

Wikipedia

Dates

Explore Compound Types

CH3-CClF2

C2H3ClF2